molecular formula C21H32O2 B14800782 (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14800782
M. Wt: 316.5 g/mol
InChI Key: CKAXZOYFIHQCBN-UKBVDAKRSA-N
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Description

The compound (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic molecule belonging to the class of steroids This compound is characterized by its polycyclic structure, which includes multiple fused rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of ethynyl and hydroxyl groups. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Advanced purification methods such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form ketones or carboxylic acids.

    Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in gene expression and cellular behavior. Its hydroxyl groups play a crucial role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-((3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthrene-17-yl)pentanoic acid
  • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Uniqueness

The uniqueness of (3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ethynyl group, in particular, is a key feature that differentiates it from other similar compounds, providing unique interactions with molecular targets.

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H32O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,14-18,22-23H,5-13H2,2-3H3/t14-,15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

CKAXZOYFIHQCBN-UKBVDAKRSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C#C)O)C)O

Origin of Product

United States

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